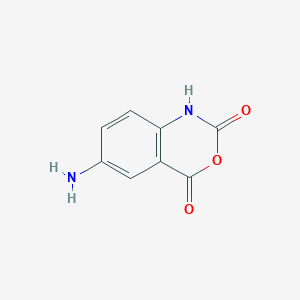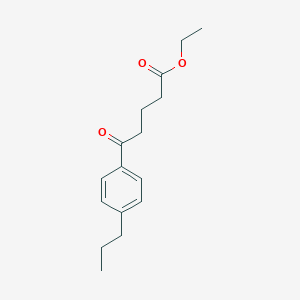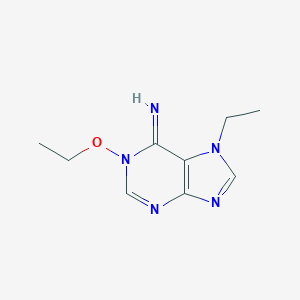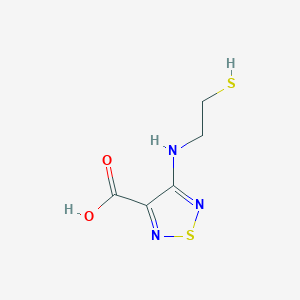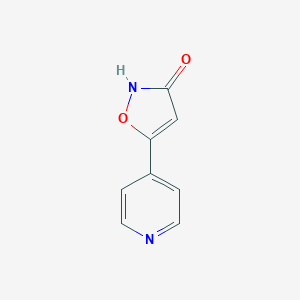
5-(Pyridin-4-yl)isoxazol-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Pyridin-4-yl)isoxazol-3-ol is a heterocyclic compound that consists of an isoxazole ring substituted with a pyridine ring at the 5-position. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential. The presence of both nitrogen and oxygen atoms in the isoxazole ring contributes to its unique chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)isoxazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine hydrochloride under microwave irradiation. This method is efficient and catalyst-free, yielding the desired isoxazole derivatives in good yields .
Another approach involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes. This method is widely used due to its simplicity and effectiveness in constructing the isoxazole ring .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. recent trends are moving towards metal-free synthetic routes to reduce costs, toxicity, and environmental impact .
化学反应分析
Types of Reactions
5-(Pyridin-4-yl)isoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or alcohols .
科学研究应用
5-(Pyridin-4-yl)isoxazol-3-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Isoxazole derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals
作用机制
The mechanism of action of 5-(Pyridin-4-yl)isoxazol-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific biological activity being studied. For example, some isoxazole derivatives act as GABA uptake inhibitors, which can cross the blood-brain barrier and exhibit anticonvulsant activity .
相似化合物的比较
Similar Compounds
Isoxazole: The parent compound with a simple isoxazole ring.
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: A derivative with anticonvulsant activity.
Iodoisoxazoles: Isoxazole derivatives with iodine substitution
Uniqueness
5-(Pyridin-4-yl)isoxazol-3-ol is unique due to the presence of both pyridine and isoxazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its therapeutic potential in medicinal chemistry .
属性
IUPAC Name |
5-pyridin-4-yl-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-5-7(12-10-8)6-1-3-9-4-2-6/h1-5H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCRGQZYIIPZMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
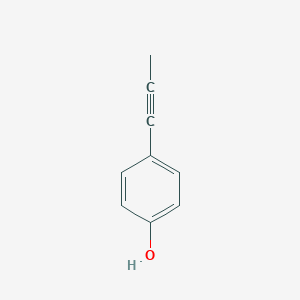
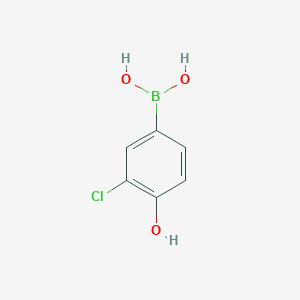
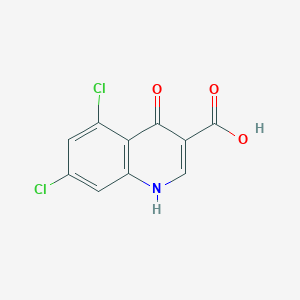
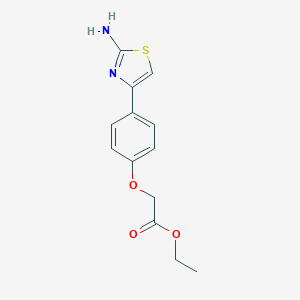
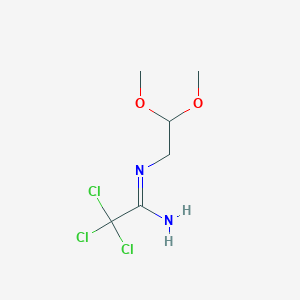
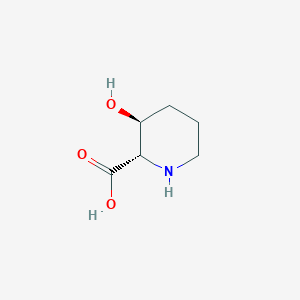
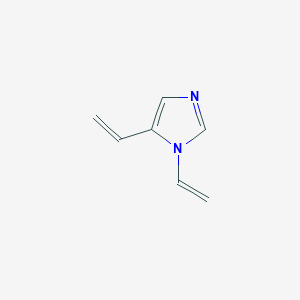
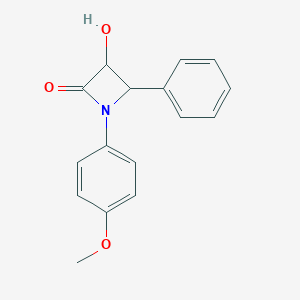
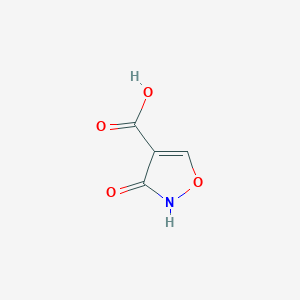
![2-amino-4,7-dihydro-5h-thieno[2,3-c]thiopyran-3-carboxylic acid ethyl ester](/img/structure/B61231.png)
